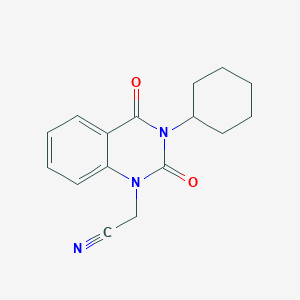![molecular formula C18H23N3O2 B5416698 N-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5416698.png)
N-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide, also known as CX614, is a compound that has been extensively studied for its potential use in treating various neurological disorders. It is a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation.
Mechanism of Action
N-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation. It binds to a specific site on the receptor, causing it to become more responsive to glutamate, the primary neurotransmitter involved in excitatory signaling in the brain. This leads to increased synaptic transmission and enhanced synaptic plasticity, which is thought to underlie the cognitive and memory-enhancing effects of this compound.
Biochemical and Physiological Effects:
In animal models, this compound has been shown to improve cognitive function and memory, as well as reduce symptoms of depression and anxiety. It has also been shown to increase the density of dendritic spines, which are the sites of synaptic contact between neurons. This suggests that this compound may enhance synaptic plasticity and neural connectivity, which is thought to underlie its cognitive and memory-enhancing effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide in lab experiments is that it is a highly selective and potent positive allosteric modulator of AMPA receptors. This allows for precise manipulation of synaptic plasticity and memory formation in animal models. However, one limitation of using this compound is that it has a relatively short half-life in vivo, which may limit its effectiveness in long-term studies.
Future Directions
There are several future directions for research on N-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide. One area of interest is its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in treating drug addiction and withdrawal. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on synaptic plasticity and memory formation.
Synthesis Methods
The synthesis of N-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves several steps, including the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid with N-cyclohexyl-N-methylamine to form N-cyclohexyl-N-methyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide. This intermediate is then reacted with chloroacetyl chloride to form this compound. The overall yield of this synthesis method is around 30%.
Scientific Research Applications
N-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been studied extensively for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In animal models, this compound has been shown to improve cognitive function and memory, as well as reduce symptoms of depression and anxiety. It has also been studied for its potential use in treating drug addiction and withdrawal.
properties
IUPAC Name |
N-cyclohexyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13-7-6-8-15(11-13)18-19-17(23-20-18)12-21(14(2)22)16-9-4-3-5-10-16/h6-8,11,16H,3-5,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSQEYNIXLEOHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(C3CCCCC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-[4-(3-chlorophenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5416629.png)
![6-[(4-morpholin-4-yl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl)carbonyl]pyridazin-3(2H)-one](/img/structure/B5416639.png)
![N-(2-{1-[(3,5-dimethyl-1-benzofuran-2-yl)methyl]piperidin-3-yl}ethyl)acetamide](/img/structure/B5416640.png)
![6'-methoxy-5-[(4-phenylazepan-1-yl)carbonyl]-2,3'-bipyridine](/img/structure/B5416644.png)
![2-[(isobutylamino)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5416656.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5416657.png)
![4-{2-(benzoylamino)-3-oxo-3-[(1,1,3,3-tetramethylbutyl)amino]-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5416665.png)
![N-[1-(4-methylbenzyl)cyclopropyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5416671.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5416679.png)

![(2R*,3S*,6R*)-5-(cyclopropylacetyl)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5416696.png)
![7-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5416701.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5416712.png)
![5-fluoro-2-{1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-2-piperidinyl}-1H-benzimidazole](/img/structure/B5416729.png)